molecular formula C23H25ClN2O4 B2880740 3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 883089-78-9

3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2880740
CAS No.: 883089-78-9
M. Wt: 428.91
InChI Key: OZIITMQIDHQDAT-UHFFFAOYSA-N
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Description

3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound characterized by its unique molecular structure. This compound features a central (4-chlorophenyl)methylene group bonded to two pyridin-2(1H)-one rings, each substituted with ethyl, hydroxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then further modified to introduce the second pyridin-2(1H)-one ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : The pyridin-2(1H)-one rings can be reduced to form pyridine derivatives.

  • Substitution: : The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Production of pyridine derivatives.

  • Substitution: : Introduction of different functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacteria and fungi.

Medicine

Research has indicated that this compound may have therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the hydroxy and ethyl groups allows for hydrogen bonding and hydrophobic interactions, respectively, which can influence its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methylphenol: : This compound shares the chlorophenyl group but lacks the pyridin-2(1H)-one rings.

  • 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one: : This compound is a monomer of the target compound, lacking the (4-chlorophenyl)methylene bridge.

Uniqueness

The uniqueness of 3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) lies in its dual pyridin-2(1H)-one rings and the presence of the chlorophenyl group, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-chlorophenyl)-(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4/c1-5-25-13(3)11-17(27)20(22(25)29)19(15-7-9-16(24)10-8-15)21-18(28)12-14(4)26(6-2)23(21)30/h7-12,19,27-28H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIITMQIDHQDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)C3=C(C=C(N(C3=O)CC)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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